molecular formula C10H12Br2 B1287434 1,4-Dibromo-2,5-diethylbenzene CAS No. 40787-48-2

1,4-Dibromo-2,5-diethylbenzene

Cat. No. B1287434
CAS RN: 40787-48-2
M. Wt: 292.01 g/mol
InChI Key: DNHRBCFMFYOUKM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-diethylbenzene is a derivative of benzene where bromine atoms are substituted at the 1 and 4 positions, and ethyl groups are at the 2 and 5 positions. This compound is structurally related to other dibromobenzene isomers and diethylbenzene isomers, which have been studied for their unique physical properties and reactivity 10. The presence of bromine atoms and ethyl groups can significantly influence the compound's behavior in chemical reactions and its physical characteristics.

Synthesis Analysis

The synthesis of compounds related to 1,4-dibromo-2,5-diethylbenzene often involves halogenation and alkylation reactions. For instance, 1,4-diethynyl-2,5-bis-nonyloxy-benzene, a compound with a similar substitution pattern, was prepared from p-dibromobenzene derivatives through a Sonogashira coupling reaction followed by the removal of acetone in an alkaline medium . Although the exact synthesis of 1,4-dibromo-2,5-diethylbenzene is not detailed in the provided papers, similar synthetic strategies could be employed, such as bromination of diethylbenzene or alkylation of dibromobenzene.

Molecular Structure Analysis

The molecular structure of dibromobenzene derivatives can significantly affect their melting points and crystal packing. For example, 1,4-dibromobenzene exhibits a higher melting point than its isomers due to its molecular symmetry and the presence of Br...Br halogen bonds, which facilitate closer molecular packing . The molecular structure of 1,4-dibromo-2,5-diethylbenzene would likely show similar symmetry, potentially influencing its physical properties.

Chemical Reactions Analysis

Dibromobenzene compounds are often used as intermediates in various chemical reactions. The presence of bromine atoms makes them suitable for further functionalization through nucleophilic substitution or coupling reactions. For example, the synthesis of 1,4-diethynylbenzene derivatives from p-dibromobenzene suggests that 1,4-dibromo-2,5-diethylbenzene could also undergo similar transformations, such as cross-coupling reactions to introduce additional functional groups or extend the conjugation of the aromatic system .

Physical and Chemical Properties Analysis

The physical properties of dibromobenzene isomers, such as melting points, are influenced by their molecular symmetry and crystal packing . The introduction of ethyl groups in 1,4-diethyl- and 1,2-diethylbenzene affects the crystal structures and intermolecular interactions, as evidenced by the formation of (Ar)C-H...π and CH2...π contacts in their crystals10. These structural features are likely to be relevant for 1,4-dibromo-2,5-diethylbenzene as well, affecting its melting point and solubility. The chemical properties, such as reactivity in electrophilic aromatic substitution or coupling reactions, would be influenced by the electron-donating nature of the ethyl groups and the electron-withdrawing effect of the bromine atoms.

Scientific Research Applications

Synthesis of Derivatives and Organic Transformations

1,4-Dibromo-2,5-diethylbenzene plays a significant role in the synthesis of various organic derivatives. It serves as a precursor for reactions based on the intermediate formation of benzynes, which are crucial in organic transformations. For instance, derivatives like 1,2-dibromo-3-iodobenzene, 1,2-dibromo-4-iodobenzene, and 2,3-di-bromo-1,4-diiodobenzene can be synthesized through sequences involving regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Polymer Synthesis and Characterization

1,4-Dibromo-2,5-diethylbenzene is utilized in polymer synthesis, particularly in the formation of complex polymers with specific properties. For example, it is used in Atom Transfer Radical Polymerization (ATRP) of styrene, leading to the creation of macromonomers with central benzene rings bearing cyclic boronic acid diester groups. These macromonomers are then used for Suzuki coupling to form polyphenylenes with alternating polystyrene side chains and methyl groups, which demonstrate high solubility in organic solvents (Cianga & Yagcı, 2001). Similarly, in the synthesis of poly(p-phenylene) graft copolymers, this compound acts as a key intermediary (Cianga, Hepuzer, & Yagcı, 2002).

Development of Novel Organic Compounds

Research into the synthesis of new organic compounds often involves 1,4-Dibromo-2,5-diethylbenzene. For example, it has been used in the preparation of compounds like 1,4-diethynylbenzene and 1,4-diethynyl-2,5-bis-nonyloxy-benzene through Sonogashira coupling reactions (Luo Chun-hua, 2007).

Safety And Hazards

Safety data sheets indicate that 1,4-Dibromo-2,5-diethylbenzene should be handled with care. Users should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

1,4-dibromo-2,5-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHRBCFMFYOUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1Br)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615089
Record name 1,4-Dibromo-2,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-diethylbenzene

CAS RN

40787-48-2
Record name 1,4-Dibromo-2,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PJ de Haij - research.tue.nl
The switch from fossil fuels to renewable energy sources such as wind and solar can only be accomplished when this intermittent energy is stored at large scale. Herein, batteries are …
Number of citations: 0 research.tue.nl
H Zhang, M Morshedi, MS Kodikara, GJ Moxey… - …, 2016 - Wiley Online Library
The syntheses of oligo(p‐phenylenevinylene)s (OPVs) end‐functionalized with a ligated ruthenium alkynyl unit as a donor and a nitro as acceptor, namely trans‐[Ru{C≡C‐1‐C 6 H 4 ‐4…
T Yatabe, Y Kawanishi - Liquid Crystals, 2016 - Taylor & Francis
A new class of extended conjugated mesogens, namely H-shaped mesogens based on 3,3ʹ,5,5ʹ-tetrasubstituted 2,2ʹ-bithiophene with oligo(1,4-phenyleneethynylene) arms, have …
Number of citations: 1 www.tandfonline.com
K Kawabata, H Yoneyama, H Goto - Molecular crystals and liquid …, 2009 - Taylor & Francis
1,4-Di(2-furyl)-2,5-substituted phenylenes were synthesized by a Stille cross-coupling reaction. Subsequently, these monomers were electrochemically polymerized in a cholesteric …
Number of citations: 4 www.tandfonline.com
J Frey, C Tock, JP Collin, V Heitz… - Journal of the …, 2008 - ACS Publications
Variously substituted coordinating rigid rods have been synthesized which incorporate a central 4,7-phenanthroline nucleus attached to two 2-pyridyl groups via its 3 and 8 positions, so …
Number of citations: 47 pubs.acs.org
P Chen, Y Ma, Z Zheng, C Wu, Y Wang… - Nature communications, 2019 - nature.com
Abstract Development of photothermal materials which are able to harness sunlight and convert it to thermal energy seems attractive. Besides carbon-based nanomaterials, conjugated …
Number of citations: 154 www.nature.com
HWH Lai - 2020 - search.proquest.com
Industrial chemical separations account for 15% of the world's energy consumption, and therefore developing energy-efficient separation technologies represents a critical need for …
Number of citations: 0 search.proquest.com
AM Evans - 2021 - search.proquest.com
Discrete molecules, linear and branched polymers, and disordered cross-linked networks are well studied objects of chemical synthesis. However, two-dimensional polymers (2DPs) …
Number of citations: 0 search.proquest.com
T Yatabe, Y Suzuki, Y Kawanishi - Journal of Materials Chemistry, 2008 - pubs.rsc.org
A new series of liquid crystalline conjugated oligomers, namely laterally and terminally alkyl-substituted derivatives of oligo(1,4-phenyleneethynylene)s, were synthesized, and the …
Number of citations: 27 pubs.rsc.org
PL Porter, S Guha, K Kang, CC Frazier - Polymer, 1991 - Elsevier
We present the measurements of both the real and imaginary parts of the third-order hyperpolarizability (γ) for a series of platinum and palladium poly-ynes and related oligomers. The …
Number of citations: 71 www.sciencedirect.com

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